An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2), a halogenated and nitrated aromatic ketone.[1][2] This compound serves as a potentially valuable building block in medicinal chemistry and materials science, where its distinct functional groups—an α-bromo ketone, an aromatic bromide, and a nitro group—offer multiple sites for subsequent chemical modification. This document is intended for researchers, chemists, and professionals in drug development, offering a robust theoretical framework, detailed experimental protocols, and expected analytical outcomes. We delve into the causality behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational, providing a self-validating system for laboratory application.
Safety, Handling, and Hazard Management
The paramount importance of safety cannot be overstated when handling the reagents and products described herein. The target compound, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, and its precursors are potent lachrymators and are corrosive.[3][4] All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
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Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to, a flame-retardant lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).
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Exposure Response:
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Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
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Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention as the compound causes severe skin burns.[3][5]
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Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
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Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of in designated hazardous waste containers in accordance with institutional and local regulations.
Proposed Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
The synthesis of the title compound is logically approached via the α-bromination of a suitable precursor, 1-(2-bromo-4-nitrophenyl)ethanone. This precursor itself is synthesized from commercially available starting materials. The overall synthetic strategy is outlined below.
Rationale and Mechanistic Insight
The core of this synthesis is the selective bromination of the α-carbon of the ketone. This reaction proceeds via an acid-catalyzed enolization mechanism.
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Causality of Reagent Choice:
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Starting Material: 1-(2-bromo-4-nitrophenyl)ethanone is selected as the immediate precursor. The electron-withdrawing nature of both the nitro group and the bromine atom on the aromatic ring deactivates the ring toward further electrophilic aromatic substitution. This deactivation directs the electrophilic bromine to attack the more nucleophilic enol intermediate of the ketone.[7]
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Brominating Agent: Molecular bromine (Br₂) is a standard and effective electrophile for this transformation.
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Solvent/Catalyst: Glacial acetic acid is an ideal solvent as it facilitates the formation of the enol tautomer, which is the key reactive intermediate, without promoting unwanted side reactions.[8]
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The workflow for the synthesis is visualized in the diagram below.
Caption: Synthetic pathway for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.
Detailed Experimental Protocol
Materials:
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1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)
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Bromine (1.05 eq)
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Glacial Acetic Acid
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-(2-bromo-4-nitrophenyl)ethanone in glacial acetic acid (approx. 5 mL per gram of ketone).
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Bromine Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10°C throughout the addition. The disappearance of the bromine color indicates consumption.
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Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.
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Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. The following techniques are standard for this purpose.
Spectroscopic and Chromatographic Methods
The workflow for product characterization is outlined below.
Caption: Workflow for the purification and characterization of the final product.
Expected Analytical Data
The following tables summarize the expected data from the characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (Molecular Formula: C₈H₅Br₂NO₃, Molecular Weight: 322.94 g/mol ).[9][10]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~ 4.5 - 4.7 | Singlet | 2H, -CH₂Br | Methylene protons adjacent to a carbonyl and bromine. |
| ¹H | ~ 7.8 - 8.0 | Doublet | 1H, Ar-H | Aromatic proton ortho to the carbonyl group. |
| ¹H | ~ 8.2 - 8.4 | Doublet of Doublets | 1H, Ar-H | Aromatic proton meta to the carbonyl and ortho to the nitro group. |
| ¹H | ~ 8.6 - 8.8 | Doublet | 1H, Ar-H | Aromatic proton ortho to both the nitro group and bromine. |
| ¹³C | ~ 30 - 35 | -CH₂Br | α-carbon, deshielded by carbonyl and bromine.[11] | |
| ¹³C | ~ 122 - 145 | Ar-C | Aromatic carbons, with shifts influenced by substituents. | |
| ¹³C | ~ 148 - 152 | Ar-C-NO₂ | Carbon attached to the strongly electron-withdrawing nitro group. | |
| ¹³C | ~ 188 - 192 | C=O | Carbonyl carbon, characteristic downfield shift.[11] |
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Expected Value | Functional Group Assignment / Interpretation |
| IR (cm⁻¹) | ~ 1700 - 1720 | C=O (Aryl Ketone) stretch |
| IR (cm⁻¹) | ~ 1520 - 1540 & 1340 - 1360 | N-O (Nitro group) asymmetric & symmetric stretches |
| IR (cm⁻¹) | ~ 600 - 700 | C-Br stretches |
| MS (EI) | m/z ≈ 321, 323, 325 | Molecular ion peak cluster (M, M+2, M+4) showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br/⁸¹Br). |
| HPLC | > 95% | Purity assessment via peak area integration on a suitable column (e.g., C18 reverse-phase).[12] |
Applications and Future Outlook
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a versatile intermediate.[13] The α-bromo ketone moiety is a powerful electrophile, readily participating in reactions with a wide range of nucleophiles to form diverse heterocyclic structures, which are prevalent in many pharmaceutical agents. The nitro group can be reduced to an amine, providing a handle for amide bond formation or diazotization. The aromatic bromine can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures. These reactive sites make the compound a valuable precursor for creating libraries of novel compounds for drug discovery and materials science research.[13]
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NIST. Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST Chemistry WebBook. [Link]
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